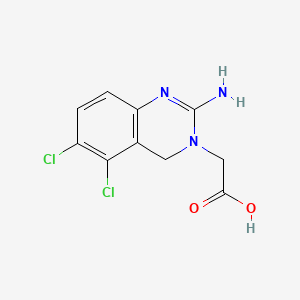

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3O2/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7/h1-2H,3-4H2,(H2,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLOZUWWCLJYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151252 | |

| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-03-3 | |

| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H )-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TUA9L576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (CAS Number: 1159977-03-3)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[1] These undesired chemical entities, which can arise from starting materials, by-products of synthesis, degradation products, or residual reagents, can significantly impact the quality, safety, and efficacy of the final drug product.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analytical characterization, and pharmacological context of CAS number 1159977-03-3, known formally as (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. This compound is a recognized impurity of Anagrelide, a platelet-reducing agent used in the treatment of essential thrombocythemia.[2][3] As such, a deep understanding of this specific impurity is paramount for any scientist or professional involved in the development, manufacturing, or quality control of Anagrelide.

Part 1: Core Profile of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid

This quinazoline derivative is primarily encountered as a process-related impurity and potential degradant in the synthesis of Anagrelide.[3] Its robust characterization is a critical step in ensuring the purity and safety of the final drug product.

Chemical Identity and Structure

The unambiguous identification of an impurity is the foundation of its control strategy. The structural details of CAS 1159977-03-3 are presented below.

Table 1: Chemical Identification of CAS 1159977-03-3

| Identifier | Value | Source |

| CAS Number | 1159977-03-3 | [4] |

| Chemical Name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | [4] |

| Synonyms | Anagrelide USP Related Compound B, Anagrelide Impurity B | [2] |

| Molecular Formula | C₁₀H₉Cl₂N₃O₂ | [4] |

| Molecular Weight | 274.10 g/mol | [4] |

| InChIKey | LXLOZUWWCLJYGV-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)CN1C(N)=NC2=C(C(Cl)=C(Cl)C=C2)C1 | [5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of an impurity is essential for the development of effective analytical and purification methods. While extensive experimental data for this specific compound is not widely published, the following table summarizes key known and predicted properties.

Table 2: Physicochemical Properties of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid

| Property | Value | Notes |

| Appearance | White Solid | [6] |

| XLogP3-AA | 3.6 | A measure of lipophilicity.[7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | Recommended for maintaining stability as a reference standard.[6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | GHS classifications indicating potential hazards.[5] |

Part 2: Formation, Synthesis, and Toxicological Considerations

From a process chemistry perspective, understanding the genesis of an impurity is as crucial as its identification. This knowledge allows for the strategic optimization of synthetic routes to minimize its formation.

Hypothesized Formation Pathway as an Anagrelide Impurity

Anagrelide synthesis is a multi-step process that can inadvertently lead to the formation of impurities if reaction conditions are not meticulously controlled.[3] The formation of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (Anagrelide Impurity B) is likely a result of hydrolysis of a precursor or the API itself under certain conditions, particularly acidic environments.[8][9]

For instance, during the synthesis of Anagrelide, the final cyclization step is often conducted under specific pH and temperature conditions.[8] Deviations from these optimal conditions, or prolonged exposure to acidic reflux, can lead to the hydrolysis of the imidazo ring in Anagrelide or a related intermediate, resulting in the formation of the acetic acid derivative.

Sources

- 1. A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. GSRS [precision.fda.gov]

- 5. 1159977-03-3|2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid | C14H11Cl2NO2 | CID 156613200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 9. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

Halogenated Quinazoline Compounds: A Technical Guide to Biological Activity, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities. The strategic incorporation of halogen atoms onto this privileged structure has proven to be a highly effective method for modulating pharmacokinetic and pharmacodynamic properties, leading to the development of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of halogenated quinazoline compounds. It delves into the critical role of halogenation in drug design, details the structure-activity relationships (SAR) that govern efficacy, elucidates key mechanisms of action, and provides validated, step-by-step protocols for essential in vitro assays. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel quinazoline-based therapeutics.

The Quinazoline Scaffold and the Power of Halogenation

Quinazoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic endogenous ligands and interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a deliberate and powerful strategy in medicinal chemistry.[4] Halogenation influences a molecule's biological profile through several key mechanisms:

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly increase lipophilicity, enhancing membrane permeability and cellular uptake. They can also lower the pKa of nearby functional groups, affecting ionization state and solubility.

-

Metabolic Stability: The substitution of metabolically labile hydrogen atoms with halogens can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[4]

-

Enhanced Binding Affinity: Halogen atoms can form specific, high-affinity interactions with protein targets. These "halogen bonds" occur when an electropositive region on the halogen (the σ-hole) interacts with an electron-rich donor, such as a backbone carbonyl or aromatic amino acid side chain, on the protein.[5][6] This interaction can be crucial for achieving high potency and selectivity.[6]

-

Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.

Anticancer Activity: Targeting Tyrosine Kinases

Perhaps the most profound impact of halogenated quinazolines has been in oncology, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[7] EGFR is a critical signaling protein that, when mutated or overexpressed, drives uncontrolled cell proliferation in many cancers, including non-small cell lung cancer (NSCLC).[8][9]

Mechanism of Action: EGFR Inhibition

Halogenated 4-anilinoquinazolines, such as Gefitinib, Erlotinib, and Lapatinib, function as ATP-competitive inhibitors.[10][11] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[12][13] This binding event prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades like the MAPK and PI3K-AKT pathways that promote cell proliferation and survival.[9][14] By blocking these signals, the inhibitors can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[15]

-

Gefitinib (Iressa®): Features a 3-chloro-4-fluoroanilino moiety. It selectively binds to the EGFR tyrosine kinase domain, preventing ATP binding and blocking receptor autophosphorylation.[13] This is particularly effective in NSCLC patients with activating mutations in the EGFR gene.[15]

-

Erlotinib (Tarceva®): Also an EGFR inhibitor, it binds reversibly to the ATP binding site.[16][17] Its higher affinity for mutant forms of EGFR, such as exon 19 deletions or the L858R mutation, underlies its clinical efficacy.[17]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[11][18] Its 4-((3-fluorobenzyl)oxy)anilino group allows it to interact with both kinases.[10] By blocking signaling from both receptors, Lapatinib can be effective in cancers that have developed resistance to other therapies.[14][18]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [19][20] Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation of Compound Stock:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plate:

-

Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. [21] * Add 100 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From an overnight culture plate, pick several colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL. [21] * Causality Insight: A standardized inoculum is crucial for reproducibility. A higher bacterial density can lead to falsely elevated MIC values.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Future Perspectives and Conclusion

The halogenated quinazoline scaffold remains a highly fertile ground for therapeutic innovation. Future research will likely focus on several key areas:

-

Overcoming Drug Resistance: Designing novel halogenated quinazolines that are active against drug-resistant mutants of EGFR (e.g., T790M, C797S) is a major goal in cancer research. [7]* Expanding Biological Targets: While EGFR inhibitors are well-established, exploring the activity of these compounds against other kinase families and novel biological targets could yield new therapies for a variety of diseases.

-

Polypharmacology: Developing compounds that selectively modulate multiple targets (like Lapatinib) could offer superior efficacy and a way to combat complex diseases.

-

Targeted Delivery: Conjugating potent halogenated quinazolines to antibodies or nanoparticles could improve their therapeutic index by delivering them directly to diseased tissues, minimizing off-target side effects.

References

-

Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

-

Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed, 16(4), 534. [Link]

-

Guan, Y., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]

-

Ahenda, S. A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

LiverTox. (2020). Erlotinib. StatPearls - NCBI Bookshelf. [Link]

-

Wikipedia. (n.d.). Gefitinib. Wikipedia. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Habib, N. S., & Khalil, M. A. (1984). Synthesis and antimicrobial activity of novel quinazolone derivatives. Journal of Pharmaceutical Sciences, 73(7), 982-5. [Link]

-

Serra, V., et al. (2011). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [Link]

-

In-house reviewer. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. AIMS Press. [Link]

-

Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. [Link]

-

Breastcancer.org. (2024). Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]

-

Maemondo, M., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

-

Kluczyk, A., et al. (2002). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

-

SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Drugs.com. (2024). How does erlotinib work (mechanism of action)? Drugs.com. [Link]

-

Al-Omar, M. A. (2010). In vitro antibacterial activity of ten series of substituted quinazolines. ResearchGate. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Bouhedjar, A., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Duarte, C. D., et al. (2019). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

-

Wikipedia. (n.d.). Erlotinib. Wikipedia. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Mechanism of action of erlotinib. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate. [Link]

-

Brown, J. T., & O'Hagan, D. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. [Link]

-

Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

-

Singh, S., & Singh, P. (2023). A comprehensive review of recent advances in the biological activities of quinazolines. Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Pharmaxchange. (n.d.). Application of Halogen Bond in Drug Discovery. Pharmaxchange. [Link]

-

Van der Veldt, A. A. M., et al. (2010). Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central. [Link]

-

Singh, A., & Kumar, S. (2022). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

Kadhim, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

-

Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

-

Al-Obaidi, A. M. J., & Al-Zubaidi, A. K. M. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gefitinib - Wikipedia [en.wikipedia.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 16. Erlotinib - Wikipedia [en.wikipedia.org]

- 17. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. breastcancer.org [breastcancer.org]

- 19. protocols.io [protocols.io]

- 20. idexx.dk [idexx.dk]

- 21. microbe-investigations.com [microbe-investigations.com]

The Quinazolinone Acetic Acid Scaffold: A Technical Guide to Synthesis, Analog Development, and Biological Evaluation

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, is a recurring motif in numerous pharmacologically active compounds.[3] The versatility of the quinazolinone core has led to the development of therapeutics with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]

This technical guide focuses on a specific, yet highly promising, member of this family: 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid . The presence of the dichloro-substituted benzene ring, a primary amine at the 2-position, and an acetic acid moiety at the 3-position provides a unique combination of electronic and steric properties, making it an intriguing candidate for further investigation and analog development.

This document is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, field-proven perspective on the synthesis of the core molecule, the rational design of its structural analogs, detailed protocols for biological evaluation, and insights into its potential mechanisms of action. Every protocol and claim is grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid and its derivatives can be approached through a logical, multi-step sequence, beginning with the appropriately substituted anthranilic acid. The Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, provides a foundational strategy that can be adapted for this purpose.[5][6][7]

Proposed Synthetic Pathway for 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid

The following diagram outlines a plausible and efficient synthetic route for the target compound. The rationale behind this pathway is to first construct the core quinazolinone ring and then introduce the acetic acid side chain.

Caption: Proposed multi-step synthesis of the core molecule.

Experimental Protocol: Synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid

Step 1: Synthesis of 2-Amino-4,5-dichlorobenzamide

-

To a round-bottom flask, add 2-amino-4,5-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

-

Remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude 2-amino-4,5-dichlorobenzoyl chloride, add concentrated ammonium hydroxide (excess) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4,5-dichlorobenzamide.

Step 2: Synthesis of 2-Amino-5,6-dichloro-4(3H)-quinazolinone

-

Combine 2-amino-4,5-dichlorobenzamide (1.0 eq) and urea (2.0 eq) in a flask.

-

Heat the mixture to 180-200 °C for 4-6 hours.

-

Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide (10%).

-

Filter the hot solution and acidify the filtrate with acetic acid.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-5,6-dichloro-4(3H)-quinazolinone.

Step 3: Synthesis of Ethyl (2-amino-5,6-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

-

Dissolve 2-amino-5,6-dichloro-4(3H)-quinazolinone (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) and stir the mixture for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the ethyl ester derivative.

Step 4: Synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid

-

Dissolve the ethyl ester from Step 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Design and Rationale for Structural Analogs

Structure-activity relationship (SAR) studies of quinazolinone derivatives have shown that substitutions at positions 2, 3, 5, 6, and 7 can significantly modulate their biological activities.[2][4] The following proposed analogs are designed based on established SAR principles to explore potential enhancements in anticancer and antimicrobial activities.

Caption: Proposed structural analogs and their design rationale.

Biological Evaluation: Protocols and Data Interpretation

The synthesized compounds should be evaluated for their potential therapeutic activities. Based on the known pharmacological profile of quinazolinones, primary screening should focus on their cytotoxic and antimicrobial effects.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12][13]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Test compounds and a positive control (e.g., Doxorubicin).

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]

-

Prepare serial dilutions of the test compounds and the positive control in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well plates.

-

Test compounds and a positive control (e.g., Ciprofloxacin).

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial suspension to each well containing the test compound.

-

Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Representative Biological Activity Data

The following table presents hypothetical but plausible biological activity data for the core molecule and its proposed analogs, based on trends observed in the literature for similar quinazolinone derivatives.

| Compound | Modification | Cytotoxicity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |

| Core Molecule | - | 15.5 | 32 |

| Analog 1 | 5,6-difluoro | 8.2 | 16 |

| Analog 2 | 5,6-dimethoxy | 25.1 | 64 |

| Analog 3 | 2-Methylamino | 12.8 | 32 |

| Analog 4 | 2-(4-fluorobenzylamino) | 5.4 | 8 |

| Analog 5 | Propionic acid | 18.9 | 64 |

| Analog 6 | Amide | >50 | >128 |

Plausible Mechanism of Action: EGFR Kinase Inhibition

A significant number of quinazolinone-based anticancer agents exert their effects through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[19][20][21] EGFR is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[19][22][23] Overexpression or mutation of EGFR is a hallmark of many cancers.[9][19]

Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[20][21]

Caption: Simplified EGFR signaling pathway and the point of intervention by a quinazolinone inhibitor.

Conclusion and Future Directions

The 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure is amenable to modification for the optimization of biological activity. The detailed protocols provided in this guide offer a clear roadmap for the synthesis and evaluation of this compound and its analogs.

Future work should focus on the synthesis and biological testing of the proposed analogs to establish a clear structure-activity relationship. Further investigations into the mechanism of action, including specific kinase inhibition profiling and in vivo efficacy studies, will be crucial in advancing this chemical series towards clinical development. The versatility of the quinazolinone core, coupled with a rational drug design approach, holds significant potential for the discovery of next-generation therapeutics.

References

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

- Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

- Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Pathak, V., Kumar, V., & Singh, P. P. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Bioorganic & Medicinal Chemistry, 58, 116661. [Link]

-

Ciardiello, F., & Tortora, G. (2008). EGFR signal transduction pathways. New England Journal of Medicine, 358(11), 1160-1174. [Link]

-

ResearchGate. (n.d.). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- Google Patents. (2014). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.

-

Masjedi, S., Sarko, D., & Klapproth, E. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Seminars in Cancer Biology, 93, 56-76. [Link]

-

Undheim, K. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

-

Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). [Link]

-

Popa, A., Gheldiu, A. M., & Dinu-Pîrvu, C. E. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7087. [Link]

-

ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

-

Kulesh, M. D., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4446-4458. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

- Google Patents. (1983).

-

Alagarsamy, V. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem, 2011(1), 2011mc055. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [Link]

-

ChemBK. (n.d.). Benzoic acid, 2-amino-4,5-dichloro-. Retrieved from [Link]

-

Wikimedia Commons. (2009). File:EGFR signaling pathway.svg. [Link]

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

-

Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S854. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5757. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

-

Al-Omar, M. A. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 21(9), 1134. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2018). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

- Google Patents. (2022).

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. [Link]

-

DergiPark. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

Sources

- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. protocols.io [protocols.io]

- 15. bio-protocol.org [bio-protocol.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. ClinPGx [clinpgx.org]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Identification and Synthesis of Anagrelide Impurity B

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Modern Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entirety of the drug substance and product. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of a therapeutic.[1] Consequently, the rigorous identification, characterization, and control of impurities are not merely regulatory hurdles but fundamental pillars of scientific integrity and patient safety. This guide provides an in-depth technical exploration of Anagrelide impurity B, a known related substance of the thrombocythemic agent Anagrelide. We will navigate the complexities of its identification through modern analytical techniques and delve into a detailed synthetic pathway for its preparation, a critical step for its use as a reference standard in quality control and stability studies. This document is structured to provide not just protocols, but the scientific rationale behind the methodologies, empowering researchers to not only replicate but also adapt and troubleshoot these processes.

Anagrelide and the Significance of Impurity B

Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[2] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets.[2]

The control of impurities in Anagrelide is crucial, and regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5] Anagrelide Impurity B, identified as (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid , is a significant related substance that requires careful monitoring.[6][7][8] Understanding its formation, having access to a pure reference standard, and employing validated analytical methods for its detection are paramount for ensuring the quality and safety of Anagrelide-containing pharmaceuticals.

Identification and Characterization of Anagrelide Impurity B

The unambiguous identification of Anagrelide Impurity B relies on a combination of chromatographic and spectroscopic techniques. Forced degradation studies are instrumental in intentionally producing the impurity to facilitate the development and validation of analytical methods.

Forced Degradation Studies: A Deliberate Pathway to Impurity Formation

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[9] These studies involve subjecting the API to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[9][10] For Anagrelide, acidic and oxidative stress conditions have been shown to generate a profile of degradation products, including Impurity B.[10]

The rationale behind using these specific stressors is to mimic potential storage and physiological conditions and to accelerate degradation pathways that might otherwise only be observed over long-term stability studies. For instance, hydrolysis can simulate the acidic environment of the stomach, while oxidation can mimic the effects of atmospheric oxygen or interaction with oxidative excipients.

Chromatographic Separation: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Anagrelide and its related substances.[11][12] A well-designed, stability-indicating HPLC method should be able to resolve the main peak of Anagrelide from all potential impurities and degradation products.

Several robust Reverse-Phase HPLC (RP-HPLC) methods have been developed for this purpose.[11][12][13] The following table summarizes a typical set of chromatographic conditions that have proven effective:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the separation of Anagrelide and its structurally similar impurities. |

| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0) | A buffered aqueous phase is necessary to control the ionization state of the analytes and ensure reproducible retention times. A slightly acidic pH often improves peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | A strong organic solvent is used to elute the analytes from the C18 column. The choice between acetonitrile and methanol can influence the selectivity of the separation. |

| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B | Gradient elution is often necessary to achieve adequate separation of all impurities with varying polarities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30-40 °C | Maintaining a constant and elevated column temperature improves peak shape and reduces viscosity, leading to better efficiency and reproducibility. |

| Detection | UV at 254 nm | Anagrelide and its related compounds possess chromophores that absorb in the UV region, making UV detection a suitable and robust method for quantification. |

This method, when validated according to ICH guidelines, provides a reliable system for the routine analysis of Anagrelide and the detection and quantification of Impurity B.[3]

Spectroscopic Characterization: Unveiling the Molecular Structure

While HPLC provides quantitative information, spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of Anagrelide Impurity B.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[2] The mass spectrometer provides the molecular weight of the impurity, which is a critical piece of information for its identification. For Anagrelide Impurity B, ((2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid), the expected monoisotopic mass would be approximately 273.00 g/mol for the free acid. High-resolution mass spectrometry (HRMS) can provide even more confidence in the elemental composition of the molecule.

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of Anagrelide Impurity B.

Workflow for the Identification and Characterization of Anagrelide Impurity B.

Synthesis of Anagrelide Impurity B

The availability of a pure reference standard of Anagrelide Impurity B is essential for the validation of analytical methods and for its use as a quantitative standard in routine quality control. A multi-step synthesis starting from 2,3-dichlorobenzaldehyde has been reported.[16]

Synthetic Pathway

The following scheme outlines the synthetic route to Anagrelide Impurity B:

Synthetic Pathway of Anagrelide Impurity B.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of Anagrelide Impurity B, based on the principles outlined in the cited patent literature.[16] Safety Precaution: This synthesis involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 2,3-Dichlorobenzaldehyde

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 2,3-dichlorobenzaldehyde and concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2,3-dichloro-6-nitrobenzaldehyde.

Step 2: Reduction of the Aldehyde

-

Dissolve 2,3-dichloro-6-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloro-6-nitrobenzyl alcohol.

Step 3: Reduction of the Nitro Group

-

Dissolve 2,3-dichloro-6-nitrobenzyl alcohol in a mixture of concentrated hydrochloric acid and ethanol.

-

Add stannous chloride dihydrate portion-wise and heat the reaction mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-5,6-dichlorobenzyl alcohol.

Step 4: Condensation with Glycine tert-butyl ester

-

To a solution of 2-amino-5,6-dichlorobenzyl alcohol in a suitable solvent like dichloromethane, add a base such as triethylamine.

-

Add a solution of glycine tert-butyl ester hydrochloride and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain N-(2-amino-5,6-dichlorobenzyl)glycine tert-butyl ester.

Step 5: Cyclization

-

Dissolve N-(2-amino-5,6-dichlorobenzyl)glycine tert-butyl ester in a solvent such as toluene.

-

Add cyanogen bromide and heat the reaction mixture at reflux for 4-6 hours.

-

Cool the reaction mixture, and collect the precipitate by filtration.

-

Wash the solid with a small amount of cold solvent to yield 2-((2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetyl) tert-butyl ester hydrobromide.

Step 6: Hydrolysis

-

Suspend the product from the previous step in a suitable solvent like dichloromethane.

-

Add hydrobromic acid (e.g., 48% in water) and stir the mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to obtain Anagrelide Impurity B.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the identification and synthesis of Anagrelide Impurity B. The methodologies described herein are based on established scientific principles and regulatory expectations. The ability to reliably identify and synthesize this impurity is not only crucial for routine quality control but also enables further toxicological evaluation if required. As analytical technologies continue to advance, the development of even more sensitive and rapid methods for impurity profiling will undoubtedly emerge. Furthermore, a deeper understanding of the degradation pathways of Anagrelide can inform the development of more stable formulations and packaging, ultimately contributing to the delivery of safer and more effective medicines to patients.

References

- CN107903217A - A kind of preparation method of anagrelide impurity B - Google Patents. (n.d.).

-

A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide Related Compound B | CAS 1159977-03-3 - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anagrelide-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

-

Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency. (2006). Retrieved January 23, 2026, from [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved January 23, 2026, from [Link]

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved January 23, 2026, from [Link]

-

(2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H)-YL)ACETIC ACID - precisionFDA. (n.d.). Retrieved January 23, 2026, from [Link]

-

Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Retrieved January 23, 2026, from [Link]

-

Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide - ePrints - Newcastle University. (2012). Retrieved January 23, 2026, from [Link]

-

Quality Guidelines - ICH. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents. (n.d.).

Sources

- 1. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 2. veeprho.com [veeprho.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. store.usp.org [store.usp.org]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [precision.fda.gov]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CN107903217A - A kind of preparation method of anagrelide impurity B - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid in Cell Culture

Introduction: Unveiling the Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is a synthetic quinazoline derivative, identified as an impurity of Anagrelide, a medication used to treat essential thrombocythemia.[2] Anagrelide's primary mechanism of action involves the inhibition of phosphodiesterase III (PDE3), which in turn impedes the maturation of megakaryocytes, leading to a reduction in platelet count.[3][4][5] While the specific biological activity of this compound has not been extensively characterized, its structural similarity to Anagrelide and other bioactive quinazolines suggests it may possess interesting pharmacological properties worthy of investigation in a cell culture setting.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. We will delve into a hypothetical mechanism of action based on its parent compound, detailed protocols for its preparation and application in cell culture, and methods for assessing its biological impact.

Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physical and chemical characteristics is paramount for reproducible and reliable experimental outcomes.

| Property | Value | Source |

| CAS Number | 1159977-03-3 | [6] |

| Molecular Formula | C₁₀H₉Cl₂N₃O₂ | [6] |

| Molecular Weight | 274.11 g/mol | [6] |

| Appearance | White Solid | [2] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2] |

Protocol for Preparation of a 10 mM Stock Solution

The lipophilic nature of many heterocyclic compounds necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most cell culture media at low concentrations (typically ≤ 0.5%).

Materials:

-

This compound

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or a balance enclosure), carefully weigh out 2.74 mg of this compound.

-

Solubilization: Transfer the weighed compound into a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Mixing: Vortex the solution vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.[7]

-

Sterilization: While not always necessary for DMSO stock solutions, if sterility is a major concern, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Hypothesized Mechanism of Action

Given that this compound is an impurity of the PDE3 inhibitor Anagrelide, it is plausible that it may retain some activity against phosphodiesterases or interact with other cellular targets modulated by quinazoline-based compounds. Many quinazoline derivatives are known to be kinase inhibitors, particularly of the Epidermal Growth Factor Receptor (EGFR).[8]

A potential, yet unverified, mechanism of action could involve the inhibition of intracellular signaling pathways crucial for cell proliferation and survival.

Caption: Hypothetical signaling pathways modulated by the compound.

Cell Culture Protocol: A Step-by-Step Guide

This protocol provides a general guideline for treating adherent mammalian cells with this compound. It is crucial to adapt this protocol to the specific cell line and experimental question.

Experimental Workflow

Caption: A generalized workflow for cell culture experiments.

Part 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the cytotoxic profile of the compound on the chosen cell line. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

96-well cell culture plates

-

10 mM stock solution of the compound

-

MTT reagent (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (including the vehicle control).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

| Cell Line | Compound | IC₅₀ (µM) after 72h | Reference |

| HCT-116 | Quinazoline derivative 8a | 5.33 | [9] |

| HepG2 | Quinazoline derivative 8a | 7.94 | [9] |

| MCF-7 | Quinazoline derivative 8k | 11.32 | [9] |

| HCT-116 | Dihydroquinazolinone 10f | Potent Activity | [10] |

| MCF-7 | Dihydroquinazolinone 10f | Potent Activity | [10] |

Note: The IC₅₀ values in the table are for different quinazoline derivatives and should only be used as a rough guide for selecting a starting concentration range for this compound.

Part 2: Protocol for a Functional Cell-Based Assay (Example: Cell Cycle Analysis)

Based on the cytotoxic data, select non-toxic to moderately toxic concentrations for functional assays. Cell cycle analysis by flow cytometry is a valuable tool to assess if the compound induces cell cycle arrest.

Materials:

-

Cultured cells treated with the compound and vehicle control

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound and vehicle control for the chosen duration.

-

Cell Harvesting:

-

Collect the culture medium (which may contain detached, apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the cells and combine them with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Trustworthiness and Self-Validating Systems

To ensure the validity of your findings, it is crucial to incorporate proper controls and validation steps into your experimental design.

-

Positive and Negative Controls: Always include a known positive control (a compound with a well-characterized effect on your assay) and a negative/vehicle control.

-

Dose-Response and Time-Course Experiments: The effects of a compound are often dependent on concentration and duration of exposure. Performing both dose-response and time-course studies is essential.

-

Orthogonal Assays: Confirm your findings using at least two different experimental approaches that measure the same biological endpoint. For example, if you observe a decrease in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell analysis system.

-

Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.

By adhering to these principles, you can build a robust and trustworthy dataset that accurately reflects the cellular effects of this compound.

References

-

Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(3), 344. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound Hydrobromide. Retrieved from [Link]

-

Petry, K., et al. (2006). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Annals of Hematology, 85(5), 261-268. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Anagrelide Hydrochloride used for? Retrieved from [Link]

-

Al-Ostath, S. M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 11(1), 1-13. Available at: [Link]

-

O'Brien, M. E., et al. (2007). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 137(4), 364-371. Available at: [Link]

-

Hassan, A. S., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022. Available at: [Link]

-

Cleveland Clinic. (2025, September 8). Thrombocytosis. Retrieved from [Link]

-

ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

-

American Chemical Society. (2023, March 28). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Alqahtani, A. S., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences, 23(9), 4720. Available at: [Link]

-

Fatahala, S. S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 1-15. Available at: [Link]

Sources

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 5. What is Anagrelide Hydrochloride used for? [synapse.patsnap.com]

- 6. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of anagrelide on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Probing Cellular Pathways with 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Unique Quinazoline Scaffold

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is a synthetic heterocyclic compound belonging to the quinazoline family.[1][2] Quinazolines are a prominent class of compounds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This particular derivative is notably recognized as a related compound and potential metabolite of Anagrelide, a phosphodiesterase III (PDE3) inhibitor used in the management of thrombocythemia.[2][6][7] While its primary context has been as an analytical standard, its structural features suggest its potential as a chemical probe for investigating cellular signaling pathways.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe. We will delve into its potential mechanisms of action, provide detailed protocols for its application in cell-based assays, and discuss the interpretation of results.

Scientific Foundation: Potential Mechanisms of Action

The biological activity of this compound is not extensively characterized in publicly available literature. However, based on its structural similarity to other bioactive quinazolines, we can postulate two primary avenues for its application as a chemical probe:

-

Investigation of Phosphodiesterase (PDE) Activity: Given its close structural relationship to Anagrelide, a known PDE3 inhibitor, this compound could serve as a probe to investigate the role of PDE3 in various cellular processes.[9][10] It may act as a competitive inhibitor at the ATP-binding site of the enzyme.

-

Exploring Kinase Inhibition: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with many derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] The dichloro-substitution on the benzene ring and the acetic acid side chain could confer unique selectivity and potency towards specific kinases.[11]

The following diagram illustrates the potential signaling pathways that could be investigated using this chemical probe.

Caption: Potential signaling pathways targeted by the chemical probe.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the experimental data.

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol aims to determine if this compound inhibits PDE3 activity.

Materials:

-

Recombinant human PDE3 enzyme

-

cAMP (substrate)

-

5'-Nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Anagrelide (positive control)

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and Anagrelide in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Assay Reaction: a. In a 96-well plate, add 25 µL of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO). b. Add 25 µL of recombinant PDE3 enzyme solution to each well. c. Incubate for 10 minutes at 30°C. d. Initiate the reaction by adding 50 µL of the cAMP substrate solution. e. Incubate for 30 minutes at 30°C.

-

AMP to Adenosine Conversion: Add 25 µL of 5'-Nucleotidase solution to each well and incubate for 10 minutes at 30°C.

-

Phosphate Detection: Add 50 µL of the inorganic phosphate detection reagent to each well.

-

Measurement: Incubate for 20 minutes at room temperature and measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Data Presentation:

| Compound | Target | IC₅₀ (µM) [Hypothetical] |

| This compound | PDE3 | To be determined |

| Anagrelide (Positive Control) | PDE3 | ~0.036[9][10] |

Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., EGFR)

This protocol assesses the ability of the compound to inhibit the activity of a specific kinase within a cellular context.

Materials:

-